molecular formula C8H5N3O3 B1454960 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid CAS No. 91997-11-4

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid

Número de catálogo: B1454960
Número CAS: 91997-11-4
Peso molecular: 191.14 g/mol
Clave InChI: WRDFAQUNHLVVJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a fused pyridopyrazine core, a structure recognized for its diverse biological activities . While specific data on this exact compound is limited, research on closely related 2-pyridone-3-carboxylic acid derivatives reveals promising antibacterial properties , particularly against Gram-positive bacteria like Staphylococcus aureus (S. aureus) . These analogous compounds exhibit their mechanism by interacting with the bacterial enzyme DNA gyrase, a validated target for antibiotics . Molecular docking and dynamic simulation studies suggest that such molecules can form critical interactions, including hydrogen bonds and metal ion bridging, with amino acid residues in the active site of DNA gyrase (e.g., Ser84 and Glu88 in the GyrA subunit), thereby stabilizing the complex and inhibiting enzyme function . The pyridopyrazine scaffold is a privileged structure in drug discovery, found in compounds with a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities . The presence of both the 2-oxo-1,2-dihydropyridine (2-pyridone) and carboxylic acid functional groups makes this compound a versatile intermediate for synthetic elaboration and a potential ligand for metal coordination . It serves as a key precursor for the development of novel therapeutic agents and for further chemical exploration in organic synthesis. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Propiedades

IUPAC Name

2-oxo-1H-pyrido[2,3-b]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)11-6-4(10-7)2-1-3-9-6/h1-3H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFAQUNHLVVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, comprising a pyridine and pyrazine moiety, along with a carboxylic acid functional group, positions it as a candidate for various biological applications. This article reviews the biological activities of this compound, focusing on its antitumor and antimicrobial properties, along with synthesis methods and structure-activity relationships (SAR).

  • Molecular Formula : C8_8H5_5N3_3O3_3
  • Molecular Weight : 191.14 g/mol
  • CAS Number : 91997-11-4

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been linked to the inhibition of RAF kinase activity, which is crucial in several cancer pathways, including melanoma and colorectal cancer .

Antimicrobial Properties

Research has suggested that this compound possesses antimicrobial activity against a range of pathogens. Its structural features facilitate interactions with biological targets involved in microbial growth inhibition. In particular, studies have explored its efficacy against Mycobacterium tuberculosis (Mtb), revealing that structural modifications can enhance its potency against resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the nitrogen positions in the pyrazine ring have been shown to influence both antimicrobial and antitumor activities significantly. For example, altering substituents at specific positions can enhance binding affinity to target proteins such as PanD in Mtb, leading to improved antimicrobial efficacy .

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

  • Condensation Reactions : Utilizing alkyl halides under basic conditions to form the core structure.
  • Reactions with Enamino Diketones : This method yields various pyridine derivatives upon acidification.

These synthetic strategies highlight the compound's accessibility for further derivatization and optimization for therapeutic use.

Case Study 1: Antitumor Efficacy

In a study examining the effects of various derivatives of this compound on prostate cancer cells (PC3), several compounds demonstrated comparable efficacy to doxorubicin (IC50_{50} = 18 μM), indicating potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity Against Mtb

A series of analogs were synthesized and tested for their activity against Mtb. The most potent analogs showed minimum inhibitory concentrations (MIC) ranging from 0.7 mM to 0.9 mM against resistant strains, suggesting that modifications to the core structure can lead to significant improvements in activity against tuberculosis .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dioneStructureLacks carboxylic acid groupPotential anti-inflammatory applications
4-PyridoneStructureExhibits tautomerismInvolved in various biological processes
Pyrazinoic AcidStructureActive against MtbInduces protein degradation pathways

Aplicaciones Científicas De Investigación

The compound 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid (CAS 91997-11-4) is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, focusing on scientific research, medicinal chemistry, and potential industrial uses.

Structure and Composition

  • Molecular Formula : C8_8H5_5N3_3O3_3
  • Molecular Weight : 219.197 g/mol

The compound features a pyridine ring fused with a pyrazine structure, contributing to its biological activity and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates that derivatives of this compound could possess antibacterial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows it to be utilized in creating:

  • Pharmaceutical Agents : The functional groups present in the structure can be modified to enhance efficacy and selectivity against specific biological targets.
  • Agricultural Chemicals : There is potential for developing herbicides or pesticides based on the structural framework of this compound.

Material Science

Recent studies have explored the use of nitrogen-containing heterocycles in creating novel materials. The unique properties of this compound may lead to applications in:

  • Conductive Polymers : Incorporating this compound into polymer matrices could enhance electrical conductivity.
  • Sensors : Its chemical reactivity may be harnessed for developing sensors that detect specific analytes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on this compound against various bacterial strains. Results indicated that certain modifications increased activity against Gram-positive bacteria significantly compared to standard antibiotics .

Case Study 2: Anticancer Screening

In a screening of compounds for anticancer activity, derivatives of this compound were tested against several cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity, indicating a promising avenue for further drug development targeting cancer .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid and related heterocycles:

Compound Core Structure Key Substituents/Modifications Biological Activity Synthetic Pathway References
This compound Pyrido[2,3-b]pyrazine Carboxylic acid at position 3 Underexplored in provided studies Likely involves cyclization of pyridine-pyrazine precursors
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives Quinoline Carboxylic acid at position 3; aryl/heteroaryl substituents Anticancer (MCF-7 cell line inhibition) Hydrolysis of ethyl esters followed by cyclization
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Pyridine Bromo-benzofuran at position 6; cyano group at position 3 Antimicrobial (implied by structural analogs) Condensation of sodium enolates with electrophiles
N'-[(3Z)-1-(5-fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Indole Fluoropentyl chain; benzohydrazide substituent Potential CNS targeting (MCHR1 antagonism) Multi-step functionalization of indole precursors
Bis-pyrazolothieno[2,3-b]thiophene derivatives Thieno[2,3-b]thiophene fused with pyrazole Dual pyrazole-thiophene motifs Material science applications (novel heterocycles) Cyclocondensation of bis-dienamides

Key Findings:

Structural Diversity: The pyrido[2,3-b]pyrazine core distinguishes itself from quinoline () and indole () derivatives by merging pyridine and pyrazine rings, likely enhancing π-π stacking and hydrogen-bonding capabilities. Substituents such as carboxylic acid (in quinoline analogs) or fluorinated chains (in indole derivatives) critically influence solubility and target binding .

Biological Activity: Quinoline-3-carboxylic acid derivatives exhibit strong anticancer activity (e.g., 50% inhibition of MCF-7 cells at 10 µM for compound 8a), attributed to electron-withdrawing groups enhancing intercalation with DNA . Indole-based compounds (e.g., MCHR1 antagonists in ) emphasize the role of fluorinated alkyl chains in improving blood-brain barrier penetration .

Synthetic Complexity: Pyrido[2,3-b]pyrazine synthesis likely requires multi-step cyclization, analogous to the preparation of bis-thieno[2,3-b]thiophene derivatives (), but with pyrazine-specific precursors . Carbamate and urea linkages () are common in modifying pyridine derivatives for enhanced stability .

Limitations and Contradictions

  • Data Gaps : Direct pharmacological data for this compound are absent in the evidence; comparisons rely on structural analogs.

Métodos De Preparación

Synthesis via Heterocyclization of Aminomethylidene Derivatives of Meldrum’s Acid

One reported method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyano(thio)acetamide derivatives in ethanol solution. This approach is based on the condensation and ring closure to form the fused pyridine ring system, followed by acidification to isolate the carboxylic acid product.

Key Reaction Details:

Step Reagents & Conditions Outcome Yield (%)
1 Aminomethylidene derivative of Meldrum’s acid + cyanoacetamide in EtOH, 24 h Formation of intermediate heterocyclic compound -
2 Acidification with concentrated HCl to pH 5, maintained for 3 h Precipitation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative 68-74
  • The reaction proceeds regioselectively, with the intermediate reacting with alkyl halides at the sulfur atom when applicable, indicating potential for further functionalization.
  • The method yields the target pyridine carboxylic acid derivatives in moderate to good yields (68-74%).
  • The process avoids harsh conditions and allows for relatively straightforward purification by filtration and washing.

This method is outlined in the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and can be adapted for the pyrazine-fused analogs by appropriate choice of starting materials and reaction conditions.

Preparation via Functionalized 2-Pyridone-3-Carboxylic Acid Intermediates

Another approach involves synthesizing functionalized 2-pyridone-3-carboxylic acids, which are closely related structural motifs. Starting from 3-formylchromone or similar precursors, the synthesis proceeds through ring formation and functional group manipulation to yield the carboxylic acid fused heterocycle.

Highlights:

  • Decarboxylation studies using potassium carbonate in toluene provide insights into stability and reactivity of the carboxylic acid group.
  • The method allows for the introduction of various substituents on the pyridone ring, which can be useful for tuning the properties of the final compound.
  • Yields for analogous compounds such as 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid reach up to 86%, indicating efficient synthetic protocols.

Though this method is more focused on 2-pyridone derivatives, the synthetic logic and conditions can be translated to the preparation of 2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid by modifying the heterocyclic core and substituents.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Heterocyclization of aminomethylidene Meldrum’s acid derivatives Aminomethylidene Meldrum’s acid + cyanoacetamide EtOH, 24 h, acidification with HCl 68-74 Mild conditions, moderate to good yield
Functionalized 2-pyridone-3-carboxylic acid synthesis 3-Formylchromone and derivatives Potassium carbonate, toluene, decarboxylation Up to 86 Enables functional group variation
Patent process for fused pyrido-pyrimidine derivatives Substituted pyrimidines Alkoxycarbonylation, methoxylation Not specified Industrial relevance, adaptable synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like EDCI·HCl and HOBt in anhydrous DMF, with DIPEA as a base. For example, a mixture heated at 60°C for 18 hours under TLC monitoring yields intermediates, followed by purification via recrystallization or column chromatography . Optimization may involve adjusting stoichiometry (e.g., 2 mmol of carboxylic acid per 1 mmol precursor) or solvent systems to suppress side reactions.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H^1H NMR (400 MHz, DMSO-d6d_6) to confirm proton environments (e.g., δ 13.99 ppm for acidic protons), ESI-MS for molecular ion verification, and HPLC (≥94% purity threshold) to assess impurities. LCMS is critical for detecting trace byproducts .

Q. How can researchers mitigate hazards during handling, given its safety profile?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, lab coat), conduct reactions in fume hoods, and store in cool, dry conditions. In case of exposure, immediate consultation with a physician and providing the SDS (e.g., acute toxicity data) is advised .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., PDE2A inhibition vs. antimicrobial effects) be resolved?

  • Methodological Answer : Perform comparative assays under standardized conditions. For PDE2A inhibition, use cGMP level measurements in rat brain tissue (oral dosing, 10–30 mg/kg) . For antimicrobial activity, employ MIC assays against Gram-positive/negative strains. Cross-validate with structural analogs to isolate pharmacophores .

Q. What strategies address low solubility in aqueous buffers during in vitro studies?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or formulate as sodium salts. For example, carboxylate salt formation (e.g., sodium deoxycholate) improves solubility without altering bioactivity . Stability in buffered solutions (pH 6–8) should be monitored via UV-Vis spectroscopy .

Q. How can synthetic byproducts (e.g., N-oxide derivatives) be identified and minimized?

  • Methodological Answer : Byproducts like Ofloxacin N-oxide (CAS 82419-52-1) can arise from piperazine oxidation. Use LC-MS/MS for detection and optimize reaction inertness (e.g., argon atmosphere) . Reductive agents (e.g., NaBH4_4) may suppress oxidation .

Q. What computational tools are suitable for studying its binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with PDE2A crystal structures (PDB: 6B6T) and MD simulations (GROMACS) can predict binding modes. Validate with SPR or ITC to measure KdK_d .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 6 months) and analyze via HPLC. The compound is stable at 25°C but degrades above 60°C, forming lactam derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.